molecular formula C13H16O4 B178881 tert-Butyl 2-(3-formylphenoxy)acetate CAS No. 147593-90-6

tert-Butyl 2-(3-formylphenoxy)acetate

Cat. No.: B178881
CAS No.: 147593-90-6
M. Wt: 236.26 g/mol
InChI Key: IOHGZBLANANFDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-formylphenoxy)acetate typically involves the esterification of 3-formylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: tert-Butyl 2-(3-carboxyphenoxy)acetate.

    Reduction: tert-Butyl 2-(3-hydroxymethylphenoxy)acetate.

    Substitution: tert-Butyl 2-(3-substituted phenoxy)acetate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-formylphenoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It is also employed in the development of enzyme inhibitors and probes.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic attack by enzymes or other nucleophiles, leading to the formation of various intermediates and products. The ester group can be hydrolyzed by esterases, releasing the corresponding phenol and carboxylic acid .

Comparison with Similar Compounds

    tert-Butyl 2-(4-formylphenoxy)acetate: Similar structure but with the formyl group at the para position.

    tert-Butyl 2-(3-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl 2-(3-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness: tert-Butyl 2-(3-formylphenoxy)acetate is unique due to the presence of the formyl group at the meta position, which imparts distinct reactivity and properties. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

tert-butyl 2-(3-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGZBLANANFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566281
Record name tert-Butyl (3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147593-90-6
Record name tert-Butyl (3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol) in DMF (40 mL) was added 1M potassium tert-butoxide in tert-butanol (40.9 mL, 40.9 mmol). The reaction was stirred for 2 minutes and tert-butyl bromoacetate (6.61 mL, 40.9 mmol) was added. The reaction was stirred for 1 hour and was quenched with 200 mL of water. The product was extracted into EtOAc and the organic solution was washed with water, dried over MgSO4, filtered and concentrated in vacuo. Purification via flash chromatography on silica gel (9:1 hexanes:EtOAc) afforded the title compound as a clear oil (3.53 g). 1H NMR (400 MHz, CDCl3) δ 9.94 (s, 1H), 7.48 (m, 2H), 7.32 (s, 1H), 7.21 (m, 1H), 4.56 (s, 2H), 1.45 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.61 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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